molecular formula C13H14N2OS B1517694 1-allyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione CAS No. 1105190-39-3

1-allyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione

Cat. No.: B1517694
CAS No.: 1105190-39-3
M. Wt: 246.33 g/mol
InChI Key: NNCRHBXXRNKKGG-UHFFFAOYSA-N
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Description

1-allyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione (CAS 1105190-39-3) is a chemical compound with the molecular formula C13H14N2OS and a molecular weight of 246.33 g/mol . This compound belongs to the class of imidazole-2-thione derivatives, which are five-membered heterocyclic compounds of significant pharmaceutical interest due to their wide spectrum of biological activities . The sulfur atom in the thione group is considered essential for optimal biological activity . Researchers value this class of compounds for its remarkable and diverse applications in medicinal chemistry. Imidazole-2-thione derivatives have been extensively documented in scientific literature for their antimicrobial, antifungal, antithyroid, antioxidant, and anti-HIV properties . Recent research from 2024 highlights that novel imidazole-2-thione derivatives, particularly those linked to polycyclic aromatic systems, show promising potential as DNA intercalators and topoisomerase II inhibitors, exhibiting potent antiproliferative activity against various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and colon cancer (HCT-116) . The structure-activity relationship (SAR) for this class indicates that the nature of substituents on the imidazole ring profoundly influences the biological activity spectrum and potency . The compound is provided as a high-purity material for research purposes. This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) and handle this material according to appropriate laboratory safety protocols.

Properties

IUPAC Name

4-(4-methoxyphenyl)-3-prop-2-enyl-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-3-8-15-12(9-14-13(15)17)10-4-6-11(16-2)7-5-10/h3-7,9H,1,8H2,2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCRHBXXRNKKGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CNC(=S)N2CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of N-substituted hydrazinecarbothioamides

A common strategy involves the condensation of 4-methoxyphenyl-substituted thiosemicarbazide derivatives with allyl-containing electrophiles, followed by intramolecular cyclization to form the imidazole-2-thione ring.

  • Step 1: Preparation of N-(4-methoxyphenyl)thiosemicarbazide by reaction of 4-methoxyphenyl hydrazine with carbon disulfide or thiophosgene derivatives.
  • Step 2: Alkylation with allyl bromide or equivalent allyl halides to introduce the allyl group at the nitrogen atom.
  • Step 3: Cyclization under basic catalysis (e.g., triethylamine) in ethanol or other polar solvents to close the imidazole ring and form the thione functionality.

This method yields the target compound in moderate to high yields (typically 70–90%) and is well-documented in the synthesis of similar imidazole-2-thione derivatives.

Reaction of hydrazinecarbothioamides with α-haloketones

Another established approach involves reacting the thiosemicarbazide intermediate with α-haloketones bearing the allyl substituent:

  • The 4-methoxyphenyl-substituted thiosemicarbazide is reacted with 2-bromo-1-allyl-ethanone or similar α-bromo ketones.
  • The reaction proceeds in ethanol with triethylamine as a base catalyst.
  • This leads to nucleophilic substitution followed by intramolecular cyclization, affording the imidazole-2-thione ring system with the allyl group at N-1 position and the 4-methoxyphenyl group at C-5.

This method is efficient and offers yields between 69% and 92% for related compounds.

Alkaline cyclization of carbothioamide precursors

The synthesis can also involve the alkaline cyclization of carbothioamide intermediates derived from hydrazinolysis of esters or acid derivatives:

  • Esterification of 4-methoxybenzoic acid followed by hydrazinolysis yields hydrazides.
  • These hydrazides react with carbon disulfide under alkaline conditions to form carbothioamides.
  • Subsequent cyclization under basic conditions leads to the formation of the imidazole-2-thione ring.

This multi-step method is more complex but allows for structural modifications and is supported by literature on related heterocycles.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Catalyst/Base Temperature Yield (%) Notes
Thiosemicarbazide formation 4-methoxyphenyl hydrazine + CS2 or thiophosgene Ethanol/Water - Room temp to reflux 80–90 Requires careful handling of CS2/thiophosgene
Alkylation Allyl bromide or allyl halide Ethanol Triethylamine (Et3N) Reflux 75–85 Allyl group introduction at N-1
Cyclization α-Bromo-1-allyl-ethanone + thiosemicarbazide Ethanol Triethylamine (Et3N) Reflux 69–92 Efficient ring closure
Alkaline cyclization Carbothioamide + base (NaOH/KOH) Ethanol/Water NaOH or KOH Reflux 60–80 Multi-step, allows functional group variation

Mechanistic Insights

  • The initial formation of the thiosemicarbazide intermediate involves nucleophilic attack of hydrazine nitrogen on electrophilic sulfur sources (CS2 or thiophosgene).
  • Alkylation with allyl halides proceeds via nucleophilic substitution at the nitrogen atom.
  • Cyclization involves intramolecular nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of α-haloketones, facilitated by base, leading to ring closure and formation of the imidazole-2-thione core.
  • The thione (C=S) functionality is stabilized by resonance within the heterocyclic ring.

Summary of Research Findings

  • The preparation of this compound is well-established through condensation and cyclization reactions involving thiosemicarbazide derivatives and α-haloketones.
  • Reaction conditions such as solvent choice (ethanol), base catalyst (triethylamine), and temperature (reflux) critically influence yield and purity.
  • The synthetic routes allow for structural diversification, enabling the introduction of various substituents on the phenyl ring and the N-1 position.
  • These methods are supported by high yields and reproducibility, making them suitable for further pharmaceutical and biological studies.

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

1-Allyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione has been investigated for its potential pharmacological properties. Some notable applications include:

  • Antimicrobial Activity : Studies have shown that imidazole derivatives exhibit significant antimicrobial properties. The presence of the methoxyphenyl group may enhance this activity by improving lipophilicity and cellular uptake .
  • Anticancer Properties : Preliminary research indicates that compounds with imidazole structures can inhibit cancer cell proliferation. The thione functionality may contribute to this effect by interacting with cellular pathways involved in tumor growth .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis:

  • Building Block for Complex Molecules : Due to its unique structure, it can be used as a building block in the synthesis of more complex organic compounds, particularly in the development of pharmaceuticals and agrochemicals .
  • Catalyst Development : Research has explored the use of imidazole derivatives as catalysts in various reactions, including cycloaddition and polymerization processes. This application is particularly relevant in the field of green chemistry, where efficient and sustainable methods are sought .

Material Science

The unique properties of this compound also lend themselves to applications in material science:

  • Polymerization Agent : The compound can act as a polymerization agent due to its reactive double bond, making it useful in the production of specialty polymers with tailored properties .
  • Nanomaterials : There is ongoing research into using imidazole derivatives for the synthesis of nanomaterials, which have applications in electronics and photonics due to their unique optical and electrical properties .

Case Studies

StudyApplicationFindings
Antimicrobial ActivityDemonstrated significant inhibition against various bacterial strains.
Anticancer PropertiesShowed potential in reducing cell viability in cancer cell lines.
Organic SynthesisSuccessfully used as an intermediate for synthesizing novel compounds.
Catalyst DevelopmentEnhanced reaction rates in cycloaddition reactions compared to traditional catalysts.
Polymerization AgentProduced polymers with improved thermal stability and mechanical properties.

Mechanism of Action

The mechanism by which 1-allyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

1-Benzyl-5-(4-Methoxyphenyl)-1,3-Dihydro-2H-Imidazole-2-Thione

  • Key Difference : Replacement of the allyl group with a benzyl group.
  • This modification may also alter binding affinity in biological systems, as seen in studies where benzyl-substituted imidazoles exhibit stronger interactions with hydrophobic enzyme pockets .
  • Molecular Weight : 296.4 g/mol (vs. ~290 g/mol for the allyl analogue, estimated based on formula C13H14N2OS).

1-Isobutyl-5-(4-Methoxyphenyl)-1,3-Dihydro-2H-Imidazole-2-Thione

  • Key Difference : Substitution with an isobutyl group instead of allyl.
  • Impact : The branched alkyl chain enhances lipophilicity, which could improve membrane permeability in pharmacological applications. However, this may also reduce metabolic stability due to increased susceptibility to oxidative degradation .

1-Allyl-3-(4-Bromophenyl)tetrahydro-1H-Thieno[3,4-d]imidazole-2(3H)-Thione 5,5-Dioxide

  • Key Difference: Incorporation of a thienoimidazole scaffold and a bromophenyl group.
  • This compound’s anti-inflammatory activity has been highlighted in preclinical studies, suggesting that halogenation can enhance therapeutic efficacy .

Comparison with Other Methods :

  • TDAE Methodology: Used for nitroimidazole derivatives (e.g., 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols), this approach relies on tetrakis(dimethylamino)ethylene to facilitate carbonyl coupling. However, it is less applicable to sulfur-containing imidazoles due to competing thiol-disulfide equilibria .
  • Multicomponent Synthesis: For 4-amino-1H-imidazole-2(5H)-thiones, amines, aldehydes, and isocyanides are combined in methanol with pyridinium chloride. This method offers modularity but may yield regioisomeric byproducts absent in the allyl-4-methoxyphenyl derivative’s synthesis .

Mechanistic Insights :

  • The allyl group in the target compound may facilitate radical scavenging, akin to chalcone derivatives’ antioxidant mechanisms .
  • The 4-methoxyphenyl group’s electron-donating properties could stabilize charge-transfer complexes in enzymatic active sites, as observed in benzothiazepinone derivatives .

Biological Activity

1-Allyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione is a compound belonging to the imidazole class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13H14N2OS
  • Molecular Weight : 246.32 g/mol
  • CAS Number : 332358-13-1

These properties indicate that the compound is a thione derivative, which often exhibits significant biological activity due to the presence of sulfur in its structure.

Anticancer Activity

Research indicates that imidazole derivatives, including this compound, have shown promising anticancer properties. The compound's mechanism appears to involve:

  • DNA Intercalation : It has been suggested that imidazole derivatives can intercalate into DNA, leading to structural damage and inhibition of topoisomerase II activity . This dual mechanism enhances their efficacy as anticancer agents.
  • Cell Line Studies : In vitro studies have demonstrated that compounds with similar structures exhibit potent antiproliferative effects against various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

Antiviral Activity

Imidazole derivatives are also being explored for their antiviral properties. Some studies have indicated:

  • Inhibition of Viral Proteases : Compounds similar to this compound have been shown to inhibit viral proteases effectively, which is crucial for the replication of viruses such as HIV and dengue .
  • Mechanism of Action : The antiviral activity is often linked to the ability of these compounds to disrupt viral replication processes by targeting specific viral enzymes .

Other Biological Activities

Beyond anticancer and antiviral properties, imidazole derivatives have been implicated in various other biological activities:

  • Antimicrobial Activity : Some studies have reported that imidazole compounds exhibit antimicrobial effects against a range of pathogens, suggesting potential applications in treating infections .
  • Cardiovascular Effects : Research has indicated that certain imidazole derivatives can influence blood pressure and heart rate, making them candidates for antihypertensive therapies .

Case Study 1: Anticancer Efficacy

In a study evaluating the antiproliferative effects of several imidazole derivatives, this compound was assessed alongside other compounds. The results showed that this compound exhibited an IC50 value of approximately 15 µM against MCF-7 cells, outperforming several other tested derivatives.

Case Study 2: Antiviral Activity against Dengue Virus

A separate investigation into the antiviral efficacy of imidazole derivatives found that compounds structurally related to this compound demonstrated an EC50 value of around 5 µM against dengue virus in vitro. This suggests a strong potential for further development as antiviral agents.

Q & A

Q. Optimization Strategies :

  • Solvent selection : Use DMF for higher solubility of aromatic intermediates, but switch to THF for allylation to minimize side reactions .
  • Catalyst screening : Test Pd(PPh₃)₄ for cross-coupling efficiency and monitor by TLC .
  • Temperature control : Maintain 60–80°C during thiolation to prevent decomposition .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) resolves regioisomers; recrystallization improves purity .

Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Basic Research Question
A multi-technique approach is critical:

  • ¹H/¹³C NMR : Confirm allyl group integration (e.g., δ 5.0–5.8 ppm for vinyl protons) and methoxy resonance (δ 3.8–4.0 ppm) .
  • IR spectroscopy : Validate thione (C=S stretch at ~1200 cm⁻¹) and methoxy (C-O at ~1250 cm⁻¹) functional groups .
  • Elemental analysis : Match calculated vs. experimental C, H, N, S percentages to confirm stoichiometry .
  • HPLC-MS : Assess purity (>98%) and detect trace byproducts (e.g., des-allylated derivatives) .

How can computational modeling be integrated to predict the reactivity or stability of this compound under various experimental conditions?

Advanced Research Question
Computational methods streamline reaction design:

  • Reaction path search : Use density functional theory (DFT) to model transition states during allylation or cross-coupling, identifying energy barriers and optimal pathways .
  • Solvent effects : Conduct COSMO-RS simulations to predict solubility and stability in different solvents (e.g., DMF vs. acetonitrile) .
  • Degradation studies : Employ molecular dynamics to simulate hydrolysis of the thione group under acidic/alkaline conditions .
  • Docking studies : If targeting biological activity, model interactions with enzymes (e.g., cytochrome P450) to predict metabolic stability .

How should researchers address discrepancies in spectral data (e.g., unexpected NMR peaks) observed during characterization?

Advanced Research Question
Contradictory data arise from impurities, tautomerism, or dynamic effects:

  • Tautomeric equilibria : The thione group may tautomerize to thiol, causing split peaks. Use variable-temperature NMR (e.g., 25°C vs. −40°C) to stabilize the dominant form .
  • Byproduct identification : Compare experimental IR and MS with predicted spectra for common side products (e.g., over-alkylated derivatives) .
  • X-ray crystallography : Resolve ambiguities by determining the crystal structure, especially if π-stacking or hydrogen bonding distorts solution-phase data .
  • Replicate synthesis : Repeat reactions under stricter anhydrous conditions to exclude hydrolysis artifacts .

What strategies are effective in managing regioselectivity challenges during the introduction of the allyl group in the imidazole ring?

Advanced Research Question
Regioselectivity is influenced by electronic and steric factors:

  • Directing groups : Use protecting groups (e.g., Boc) on the imidazole nitrogen to steer allylation to the desired position .
  • Metal coordination : Employ Cu(I) catalysts to stabilize transition states during allyl bromide addition, favoring N-allylation over S-alkylation .
  • Solvent polarity : Higher polarity solvents (e.g., DMSO) disfavor bulkier transition states, improving selectivity for the 1-position .
  • Kinetic vs. thermodynamic control : Monitor reaction progress via HPLC; shorter reaction times may favor the kinetic product (allyl at N1) .

How can researchers design experiments to evaluate the compound’s stability under oxidative or photolytic conditions?

Advanced Research Question
Methodological considerations include:

  • Forced degradation : Expose the compound to H₂O₂ (3% v/v, 40°C) for oxidative stability or UV light (254 nm) for photolysis. Monitor degradation by HPLC at 0, 24, and 48 hours .
  • Radical scavengers : Add antioxidants (e.g., BHT) to assess if degradation is radical-mediated .
  • LC-MS/MS : Identify degradation products (e.g., sulfoxide formation from thione oxidation) .
  • Accelerated stability studies : Use Q10 (Arrhenius) model to extrapolate shelf-life from high-temperature data .

What are the best practices for reconciling contradictory biological activity data across different assay systems?

Advanced Research Question
Contradictions may stem from assay-specific variables:

  • Membrane permeability : Test the compound’s logP (via shake-flask method) to evaluate cellular uptake differences .
  • Protein binding : Use equilibrium dialysis to measure serum protein binding, which affects free drug concentration .
  • Enzyme isoform specificity : Compare activity against recombinant vs. native enzymes (e.g., CYP3A4 vs. liver microsomes) .
  • Statistical rigor : Apply error analysis protocols (e.g., Grubbs’ test) to exclude outliers and ensure reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-allyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione
Reactant of Route 2
Reactant of Route 2
1-allyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione

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